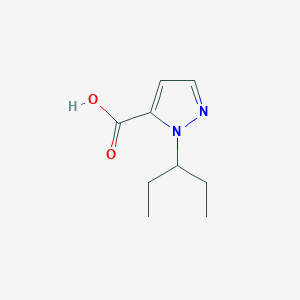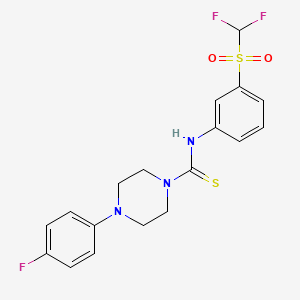![molecular formula C9H13N3O B2617420 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2200687-92-7](/img/structure/B2617420.png)
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a cyclobutan-1-ol ring substituted with a methyl(pyrimidin-2-yl)amino group.
Mecanismo De Acción
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 , suggesting potential targets within these organisms.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it may interfere with the life cycle of these organisms or inhibit essential biochemical pathways.
Result of Action
Some 2-aminopyrimidine derivatives have shown good antitrypanosomal activity and excellent antiplasmodial activity , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
The 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol is a derivative of 2-aminopyrimidine, which has been tested for its in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . The compound interacts with various enzymes and proteins in these organisms, influencing their biochemical reactions .
Cellular Effects
In cellular processes, this compound has shown to have significant effects. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The metabolic pathways that this compound is involved in are yet to be fully elucidated. It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of ongoing research. It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol typically involves multiple steps, starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates, which undergo a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including anti-inflammatory and antitrypanosomal properties.
Medicine: It is being explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it valuable in various industrial applications, including the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Cyclobutanol Derivatives: Compounds with a cyclobutanol ring structure are also similar and have various biological activities.
Uniqueness
What sets 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol apart is its unique combination of a cyclobutan-1-ol ring and a methyl(pyrimidin-2-yl)amino group. This structure imparts distinct chemical and biological properties, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
2-[methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(7-3-4-8(7)13)9-10-5-2-6-11-9/h2,5-8,13H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXHNOHXVGLRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)

![N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)


![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)

